molecular formula C13H20O6S B14389041 Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol CAS No. 87943-37-1

Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol

Cat. No.: B14389041
CAS No.: 87943-37-1
M. Wt: 304.36 g/mol
InChI Key: BZQARLZWRZJOOE-UHFFFAOYSA-N
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Description

Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol is a chemical compound that features a combination of acetic acid and a sulfanyl group attached to an ethane-1,2-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol typically involves the reaction of 4-methylphenyl sulfide with ethane-1,2-diol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its sulfanyl group can participate in redox reactions, while the acetic acid moiety can engage in acid-base chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;1-(4-methylphenyl)sulfonylethane-1,2-diol
  • Acetic acid;1-(4-methylphenyl)thioethane-1,2-diol
  • Acetic acid;1-(4-methylphenyl)oxyethane-1,2-diol

Uniqueness

Acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl, thio, and oxy analogs.

Properties

CAS No.

87943-37-1

Molecular Formula

C13H20O6S

Molecular Weight

304.36 g/mol

IUPAC Name

acetic acid;1-(4-methylphenyl)sulfanylethane-1,2-diol

InChI

InChI=1S/C9H12O2S.2C2H4O2/c1-7-2-4-8(5-3-7)12-9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4)

InChI Key

BZQARLZWRZJOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(CO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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